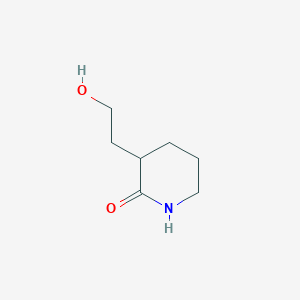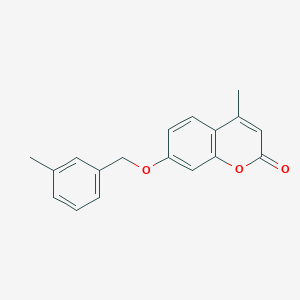![molecular formula C20H25N3O3S2 B2578942 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(1,2-dithiolan-3-yl)pentanamide CAS No. 1705877-03-7](/img/structure/B2578942.png)
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(1,2-dithiolan-3-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several structural components including a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a pyrazole ring, and a dithiolane ring. The 2,3-dihydrobenzo[b][1,4]dioxin is a type of heterocyclic compound that contains a benzene ring fused to a 1,4-dioxin ring . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . Dithiolane is a sulfur-containing heterocycle that is derived from cyclopentane by replacing two -CH2- groups with sulfur .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin moiety would contribute to the aromaticity of the molecule, while the pyrazole and dithiolane rings would introduce additional heteroatoms .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the different functional groups present. For instance, the pyrazole ring might undergo reactions typical of azoles, such as N-alkylation . The 2,3-dihydrobenzo[b][1,4]dioxin moiety might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For instance, the presence of polar functional groups and heteroatoms might influence its solubility, boiling point, melting point, and other physical and chemical properties .Scientific Research Applications
α-Lipoic Acid-based PPARγ Agonists for Treating Inflammatory Skin Diseases
Research led by Venkatraman et al. (2004) discusses the development of novel thiazolidinedione derivatives from the potent antioxidant, α-lipoic acid, aimed at treating inflammatory skin conditions. The compounds, particularly BP-1003 and its derivatives, have been found to be potent activators of peroxisome proliferator-activated receptor gamma (PPARγ), showing significant anti-inflammatory effects in models of allergic contact dermatitis. These findings suggest potential applications in oral and topical treatments for conditions like contact dermatitis, atopic dermatitis, and psoriasis (Venkatraman et al., 2004).
Methylglyoxal in Food and Living Organisms
Another study by Nemet, Varga-Defterdarović, and Turk (2006) delves into the formation and effects of methylglyoxal, a highly reactive alpha-oxoaldehyde. This compound modifies proteins, forming advanced glycation end-products associated with complications in diabetes and neurodegenerative diseases. The study discusses the presence of methylglyoxal in foodstuffs and its accumulation in vivo due to fasting, metabolic disorders, or defects in detoxification processes, highlighting its dual nature in causing degenerative changes and exhibiting anticancer activity (Nemet, Varga-Defterdarović, & Turk, 2006).
Future Directions
properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-5-(dithiolan-3-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c24-20(8-4-1-5-17-9-10-27-28-17)22-15-11-21-23(12-15)13-16-14-25-18-6-2-3-7-19(18)26-16/h2-3,6-7,11-12,16-17H,1,4-5,8-10,13-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXROVUYHXYXVOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2578863.png)
![2-{[1-(cyclopentylmethyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2578864.png)


![4-(4-fluorophenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2578869.png)
![N-benzyl-N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2578870.png)



![1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2578876.png)

![[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2578879.png)
![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2578881.png)
![6-butyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2578882.png)